1,5-Dibromo-2,6-dimethylnaphthalene
Overview
Description
1,5-Dibromo-2,6-dimethylnaphthalene is a useful research compound. Its molecular formula is C12H10Br2 and its molecular weight is 314.01. The purity is usually 95%.
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Scientific Research Applications
Reaction Control on Different Substrates
1,5-Dibromo-2,6-dimethylnaphthalene demonstrates unique behaviors on various substrates. For instance, on Au(111), Ag(111), and Cu(111), its methyl groups suppress Ullmann-type intermolecular coupling, leading to distinct final products on each substrate. This indicates its potential in fine-tuning chemical reactions on different metallic surfaces, crucial for material science and nanotechnology applications (Liu, Xia, Xu, & Lin, 2018).
Isomerization Studies
The compound has been studied in the context of isomerization, particularly the transformation of 1,5- to 2,6-dimethylnaphthalene (DMN). This research, which explored the effects of catalyst types and reaction temperatures, contributes to our understanding of thermodynamic properties and reaction mechanisms in isomerization processes (Kraikul, Rangsunvigit, & Kulprathipanja, 2005).
Adsorption Studies
Investigations into the adsorption of dimethylnaphthalene isomers on various zeolites have been conducted. This research is significant for understanding the molecular interactions and potential applications in purification processes, where specific isomers need to be separated or concentrated (Kraikul, Rangsunvigit, & Kulprathipanja, 2006).
Catalytic Methylation
The role of this compound in catalytic methylation processes has been explored, particularly in the synthesis of 2,6-DMN, an important intermediate in the production of polyethylene naphthalate. These studies contribute to industrial chemistry, particularly in optimizing reaction conditions for desired product synthesis (Güleç, Sher, & Karaduman, 2018).
NMR Spectroscopy Studies
The NMR spectra of 1,5-dimethylnaphthalene and its bromo-derivatives, including this compound, have been analyzed to understand their molecular structures and behaviors. Such studies are fundamental in organic chemistry for characterizing and understanding molecular structures (Kim & Anderson, 1968).
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
On-surface synthesis, a rapidly developing field, involves chemical reactions on well-defined solid surfaces to access the synthesis of low-dimensional organic nanostructures. This field has potential implications for electronic and spintronic applications . The demonstrated chemoselectivity in the synthesis of graphene nanoribbons with a large unit cell based on steric hindrance-induced complete chemoselectivity could be further exploited to synthesize graphene nanoribbons with novel electronic, topological, and magnetic properties .
Mechanism of Action
Target of Action
It’s known that the compound is involved in on-surface reactions, particularly on substrates like au (111), ag (111), and cu (111) .
Mode of Action
The compound’s methyl groups play a crucial role in its interaction with its targets. They suppress Ullmann-type intermolecular coupling on the aforementioned substrates, steering the reactions towards different final products . This suggests that the compound’s mode of action involves selective aryl-aryl coupling .
Biochemical Pathways
The compound’s involvement in on-surface reactions suggests it may influence pathways related to surface chemistry and material science .
Result of Action
The compound’s action results in the formation of C-C bonds between debrominated carbons and methyl groups, yielding dibenz[a,h]anthracene derivatives and ultranarrow chiral-edge graphene nanoribbon motifs . This indicates that the compound plays a role in the synthesis of complex organic nanostructures.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the type of substrate it interacts with . For instance, the compound steers reactions towards different final products on Au (111), Ag (111), and Cu (111) substrates .
Properties
IUPAC Name |
1,5-dibromo-2,6-dimethylnaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c1-7-3-5-10-9(11(7)13)6-4-8(2)12(10)14/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCKXYUJTNKMQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C=C2)C)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679475 | |
Record name | 1,5-Dibromo-2,6-dimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20027-95-6 | |
Record name | 1,5-Dibromo-2,6-dimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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